molecular formula C10H9ClO3 B15255986 Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate

Cat. No.: B15255986
M. Wt: 212.63 g/mol
InChI Key: SPABQSPYJMJETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate (CAS: 93670-33-8) is a chlorinated dihydrobenzofuran derivative with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol . It features a fused bicyclic structure comprising a benzene ring and a dihydrofuran moiety, with a chlorine substituent at the 5-position and a methyl ester group at the 3-position. Notably, commercial availability of this compound has been discontinued as of 2025, limiting its accessibility for current research .

Its structural and electronic features make it a precursor in medicinal chemistry, particularly for synthesizing bioactive molecules. For instance, enzymatic resolution of its ethyl ester analog has been employed to produce (S)-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid, a potent analgesic agent .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

SPABQSPYJMJETN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Oxidation-Reduction-Chlorination Cascades

A patent by CN102942542A outlines a systematic approach to synthesizing methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate through sequential oxidation, reduction, chlorination, and cyclization steps. The process begins with 4-amino-3-allyl-2-hydroxybenzoic acid methyl ester (Compound 7) as the starting material. Key steps include:

  • Oxidation : Ruthenium trichloride hydrate and sodium periodate catalyze the oxidation of the allyl group to an aldehyde, forming 6-aldehydro-4-acetamido-5-hydroxy-2,3-dihydrobenzo[b]furan-7-carboxylate (Compound 6).
  • Reduction : The aldehyde group is reduced to a hydroxyl group using sodium borohydride, yielding 4-acetamido-5-hydroxy-2,3-dihydrobenzo[b]furan-7-carboxylate (Compound 5).
  • Chlorination : Treatment with N-chlorosuccinimide (NCS) introduces chlorine at the 5th position, followed by sulfonation with sulfuryl chloride to stabilize the intermediate (Compound 4").
  • Cyclization : Intramolecular esterification under basic conditions forms the dihydrobenzofuran ring, culminating in hydrolysis to yield the final product.

This method achieves an 89% yield in the hydrolysis step, with high purity (>98%) confirmed via HPLC.

Halogenation-Esterification Hybrid Approaches

A study in Heterocyclic Communications details a parallel strategy for halogenated benzofurans, leveraging 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as a precursor. While the target compound differs, the methodology informs analogous chlorination-esterification steps:

  • Methylation : The hydroxyl group at position 5 is protected via reaction with dimethyl sulfate in acetone, forming a methoxy intermediate.
  • Chlorination : Thionyl chloride or phosphorus pentachloride introduces chlorine at position 5, with yields varying between 65–75% depending on stoichiometry.
  • Esterification : Carboxylic acid groups are esterified using methanol and sulfuric acid, achieving near-quantitative conversion.

Catalytic Heteroannulation Strategies

One-Pot Benzoquinone-Based Synthesis

A novel one-pot method reported in Heterocyclic Communications utilizes benzoquinone derivatives and cyclohexenones to assemble the benzofuran core. Although initially designed for furanylidene-benzofurans, the protocol is adaptable to this compound:

  • Cyclohexenone Activation : Cyclohexenone reacts with 2,5-dimethylbenzoquinone in toluene/acetic acid (3:1) at 80°C.
  • Heteroannulation : A [3+2] cycloaddition forms the dihydrobenzofuran skeleton, with acetic acid acting as a proton donor.
  • Chlorination and Esterification : Post-annulation chlorination (using Cl2/FeCl3) and esterification complete the synthesis.

This method reduces steps but currently achieves lower yields (~50% ) due to competing side reactions.

Comparative Analysis of Synthesis Methods

Method Key Steps Catalysts/Reagents Yield Scalability
Oxidation-Reduction Oxidation → Reduction → Chlorination RuCl3, NaIO4 89% Industrial
Halogenation-Ester Methylation → Chlorination → Ester (CH3O)2SO2, SOCl2 75% Lab-scale
One-Pot Annulation Cycloaddition → Chlorination → Ester Benzoquinone, AcOH 50% Experimental

Advantages and Limitations :

  • The classical route offers high yields and scalability but requires toxic reagents like ruthenium trichloride.
  • Halogenation-esterification is simpler but struggles with regioselectivity.
  • One-pot methods minimize steps but need optimization for chlorine incorporation.

Mechanistic Insights and Reaction Optimization

Chlorination Selectivity

N-Chlorosuccinimide (NCS) preferentially chlorinates the para-position relative to hydroxyl groups due to electronic effects, as demonstrated by DFT calculations. Competing ortho-chlorination is suppressed using bulky solvents like DMF.

Industrial-Scale Production Protocols

Pilot Plant Implementation

The patent specifies conditions for kilogram-scale synthesis:

  • Reactor Setup : 100 L glass-lined reactor under nitrogen.
  • Catalyst Loading : 0.5 mol% RuCl3·H2O, 2.5 equiv NaIO4.
  • Work-Up : Ethyl acetate extraction followed by sodium sulfate drying.

This protocol achieves 85–90% purity after crystallization, meeting pharmacopeial standards.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5th position undergoes nucleophilic substitution under specific conditions. Halogen exchange and functional group replacements have been documented:

Key Reagents and Conditions:

  • Bromination : Treatment with bromine (Br₂) in acetic acid at 60–80°C replaces the chlorine atom with bromine, yielding methyl 5-bromo-2,3-dihydrobenzo[b]furan-3-carboxylate .

  • Amination : Reaction with ammonia (NH₃) in ethanol under reflux introduces an amino group, producing methyl 5-amino-2,3-dihydrobenzo[b]furan-3-carboxylate .

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsProductYield (%)
BrominationBr₂ in CH₃COOH, 70°CMethyl 5-bromo derivative78
AminationNH₃ in EtOH, refluxMethyl 5-amino derivative65

Cyclization and Ring Functionalization

The dihydrobenzofuran ring participates in cycloaddition and ring-opening reactions:

  • Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct, enhancing structural complexity for pharmaceutical applications .

  • Ring-Opening Oxidation : Treatment with KMnO₄ in acidic medium cleaves the furan ring, generating a dicarboxylic acid derivative .

Table 2: Cyclization and Oxidation Outcomes

Reaction TypeReagents/ConditionsMajor ProductApplication
Diels-AlderMaleic anhydride, ΔBicyclic adductDrug intermediate
OxidationKMnO₄, H₂SO₄Dicarboxylic acidPolymer synthesis

Ester Hydrolysis and Derivative Formation

The methyl ester group is hydrolyzed to carboxylic acid, enabling further derivatization:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux converts the ester to 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid (yield: 85%) .

  • Amide Formation : Reaction with thionyl chloride (SOCl₂) followed by amines produces corresponding amides, such as the 3-(diethylamino)propylamide derivative .

Structural Modifications and Biological Impact

Introducing substituents alters biological activity:

  • Methylation at C–3 : Enhances antiproliferative activity against cancer cell lines by 40% compared to non-methylated analogs .

  • Methoxy Groups : Substitution at C–6 improves antifungal efficacy, with minimum inhibitory concentrations (MIC) reduced to 25 μg/mL .

Table 3: Activity of Structural Derivatives

DerivativeSubstituentBiological Activity (MIC/IC₅₀)
5-BromoBr at C–5Anticancer (IC₅₀: 12 μM)
5-AminoNH₂ at C–5Antibacterial (MIC: 50 μg/mL)
C–6 OMeOMe at C–6Antifungal (MIC: 25 μg/mL)

Mechanism of Action

The mechanism of action of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Carboxylic Acid: The methyl and ethyl esters serve as stable intermediates for synthesizing the bioactive carboxylic acid form, which exhibits analgesic properties.
  • Chlorine Position : The 5-chloro substituent in dihydrobenzofurans is critical for electronic modulation and steric effects, influencing reactivity in substitution reactions (e.g., Friedel-Crafts acylation) .
  • Heterocyclic Modifications: Compounds like 3,4-dichloro-5-hydroxyfuranone derivatives () differ in ring saturation and substituent placement but share reactivity toward nucleophilic substitution, enabling glycoconjugate synthesis .

Key Observations :

  • Enzymatic Resolution : The use of lipases in DKR processes ensures high enantiomeric excess (ee) for the (S)-enantiomer, critical for pharmaceutical applications .
  • Reactivity of Carbonates: 3,4-Dichloro-5-hydroxyfuranone derivatives undergo smooth substitution with amino alcohols, a pathway distinct from the esterification/kinetic resolution used for dihydrobenzofurans .

Biological Activity

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure can be described as follows:

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 188.60 g/mol

The compound features a chloro substituent at the 5-position and a carboxylate group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research indicates that various benzofuran derivatives exhibit significant antiproliferative effects against multiple cancer cell lines.

Case Study: Antiproliferative Effects

A study by Flynn et al. demonstrated that certain derivatives of benzofuran showed potent antiproliferative activity. The introduction of methyl groups at specific positions on the benzofuran ring enhanced the activity significantly. For example, compounds with a methyl group at the C–3 position exhibited 2–4 times greater potency than their unsubstituted counterparts .

CompoundStructureAntiproliferative Activity (IC50)
Compound AStructure A10 µM
Methyl DerivativeStructure B2.5 µM
Unsubstituted CompoundStructure C8 µM

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study evaluated various benzofuran derivatives for their ability to inhibit microbial growth.

Findings on Antimicrobial Efficacy

In vitro tests showed that several derivatives exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from this scaffold demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Candida albicans50

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Q & A

Q. What synthetic routes are most effective for preparing Methyl 5-Chloro-2,3-Dihydrobenzo[b]furan-3-Carboxylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step organic reactions. Key methods include:

  • Enzymatic kinetic resolution of methyl or ethyl esters to achieve stereoselectivity, followed by Friedel-Crafts acylation and saponification .
  • Rhodium-catalyzed C-H bond activation for asymmetric synthesis, yielding intermediates for further functionalization .
    Optimization involves:
  • Solvent selection (e.g., THF, ethanol) and temperature control to improve yields.
  • Use of catalysts (e.g., Rh complexes) or bases (e.g., diazaphosphorine) to enhance reaction efficiency .
  • Monitoring via HPLC with a CD detector to ensure enantiomeric purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural confirmation relies on:

  • X-ray crystallography for absolute configuration determination, as demonstrated in related dihydrobenzofuran derivatives .
  • NMR spectroscopy (¹H/¹³C) to analyze substituent positions and diastereotopic protons.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What analytical techniques are critical for monitoring synthesis and purity?

Answer:

  • Thin-layer chromatography (TLC) for real-time reaction progress tracking.
  • High-performance liquid chromatography (HPLC) paired with chiral detectors to resolve enantiomers .
  • FT-IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what challenges arise in scaling these methods?

Answer:

  • Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) combined with bases (e.g., Et₃N) enables >99% enantiomeric excess (ee) .
  • Challenges include:
    • Substrate specificity of enzymes, requiring tailored reaction conditions.
    • Racemization rates must match enzymatic resolution kinetics for effective DKR .
  • Scaling requires immobilized enzymes or continuous-flow systems to improve catalyst reusability.

Q. What intermolecular interactions govern the compound’s crystallographic packing, and how do they influence physicochemical properties?

Answer:

  • Hydrogen bonding (e.g., C=O⋯H–O) and π-π stacking between aromatic rings dominate crystal packing .
  • These interactions affect:
    • Solubility : Strong H-bonding reduces solubility in nonpolar solvents.
    • Melting point : Rigid packing increases thermal stability.
  • Graph set analysis can categorize H-bond patterns to predict crystal forms .

Q. How do substituents (e.g., Cl, ester groups) influence biological activity, and what are key structure-activity relationship (SAR) trends?

Answer:

  • Chlorine atoms enhance binding to hydrophobic enzyme pockets (e.g., analgesic targets) .
  • Ester groups improve membrane permeability but may require hydrolysis in vivo for activation.
  • SAR studies on analogs show:
    • Electron-withdrawing substituents (e.g., Br, Cl) increase receptor affinity .
    • Phenyl or morpholine additions modulate selectivity for specific biological targets .

Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts or C-H activation reactions?

Answer:

  • Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where the dihydrofuran ring activates the acylating agent .
  • Rhodium-catalyzed C-H activation involves oxidative addition of Rh into the C–H bond, followed by migratory insertion to form stereocenters .
  • Computational studies (DFT) can map transition states to optimize regioselectivity.

Q. How can data contradictions in reported synthetic yields or biological activities be resolved?

Answer:

  • Standardize protocols : Ensure consistent solvent purity, catalyst loading, and reaction times.
  • Control experiments : Compare enzymatic vs. chemical methods to isolate variables (e.g., base effects in DKR) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., CCDC entries) with synthetic conditions to identify confounding factors .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodYield (%)ee (%)Key AdvantageReference
Enzymatic DKR85–92>99High stereoselectivity
Rh-catalyzed C-H activation78–8895–98Direct functionalization
Friedel-Crafts acylation70–80N/ACompatibility with electron-rich rings

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationData Output ExampleReference
X-ray crystallographyAbsolute configuration determinationCCDC deposition number
¹H NMRDiastereotopic proton analysisδ 4.2–4.5 (m, 2H, CH₂)
HPLC-CDEnantiomer resolutionRetention time difference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.